6-(furan-2-yl)-3-phenyl-N-(4-sulfamoylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Overview
Description
6-(furan-2-yl)-3-phenyl-N-(4-sulfamoylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a fused oxazole and pyridine ring system, which is further substituted with furan, phenyl, and sulfamoylphenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-3-phenyl-N-(4-sulfamoylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the pyridine ring through cyclization reactions. The furan and phenyl groups are then introduced via substitution reactions, and the final step involves the sulfonation of the phenyl group to introduce the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve reaction efficiency and yield. The industrial methods also focus on minimizing waste and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(furan-2-yl)-3-phenyl-N-(4-sulfamoylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
6-(furan-2-yl)-3-phenyl-N-(4-sulfamoylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(furan-2-yl)-3-phenyl-N-(4-sulfamoylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- 6-(furan-2-yl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Uniqueness
The uniqueness of 6-(furan-2-yl)-3-phenyl-N-(4-sulfamoylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide lies in its specific substitution pattern and the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(furan-2-yl)-3-phenyl-N-(4-sulfamoylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O5S/c24-33(29,30)16-10-8-15(9-11-16)25-22(28)17-13-18(19-7-4-12-31-19)26-23-20(17)21(27-32-23)14-5-2-1-3-6-14/h1-13H,(H,25,28)(H2,24,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYGRCHYTDNYES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CO4)C(=O)NC5=CC=C(C=C5)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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